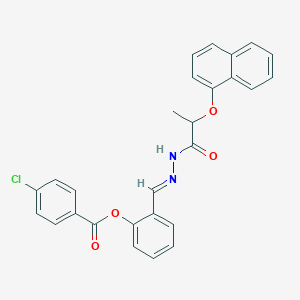
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C27H21ClN2O4 and a molecular weight of 472.932 g/mol . This compound is known for its unique structure, which includes a naphthyloxy group, a propanoyl group, a carbohydrazonoyl group, and a chlorobenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
准备方法
The synthesis of 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes the following steps:
Formation of the Naphthyloxy Group: The initial step involves the preparation of the naphthyloxy group through a nucleophilic substitution reaction.
Propanoylation: The naphthyloxy compound is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.
Carbohydrazonoylation: The propanoylated compound undergoes carbohydrazonoylation by reacting with carbohydrazide under acidic conditions.
Chlorobenzoate Formation: Finally, the compound is esterified with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
化学反应分析
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
相似化合物的比较
2-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
1-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate: This compound has a similar structure but includes an additional naphthyl group, which may alter its chemical properties and biological activities.
4-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
764667-68-7 |
|---|---|
分子式 |
C27H21ClN2O4 |
分子量 |
472.9 g/mol |
IUPAC 名称 |
[2-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H21ClN2O4/c1-18(33-25-12-6-9-19-7-2-4-10-23(19)25)26(31)30-29-17-21-8-3-5-11-24(21)34-27(32)20-13-15-22(28)16-14-20/h2-18H,1H3,(H,30,31)/b29-17+ |
InChI 键 |
XACIDPPXNDQQRK-STBIYBPSSA-N |
手性 SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC(C(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
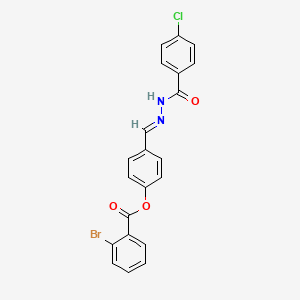
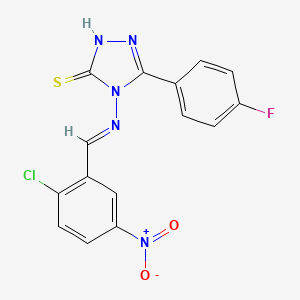
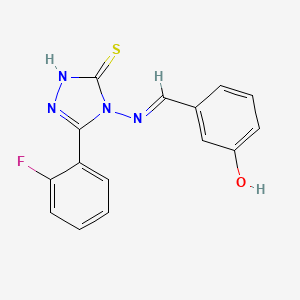

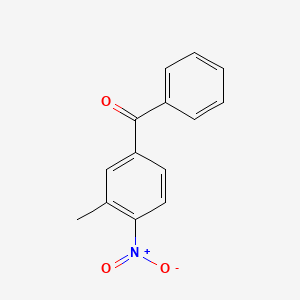

![Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)
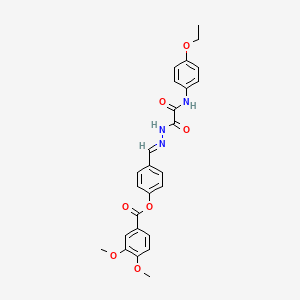
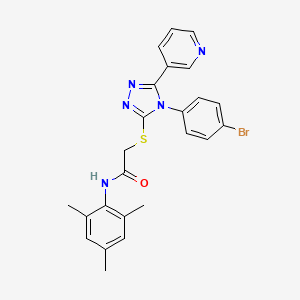
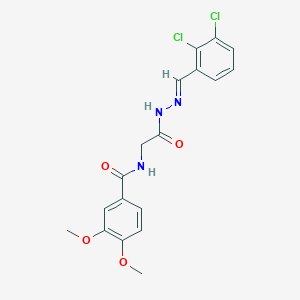
![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083395.png)

